![molecular formula C10H9F3O3 B1333976 2-[3-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 836-35-1](/img/structure/B1333976.png)

2-[3-(Trifluoromethyl)phenoxy]propanoic acid

Descripción general

Descripción

2-[3-(Trifluoromethyl)phenoxy]propanoic acid is a chemical compound that belongs to the class of organic compounds known as arylpropanoic acids. These compounds are characterized by a three-carbon alkyl chain attached to a phenyl ring which is further substituted with various functional groups. In this case, the phenyl ring is substituted with a trifluoromethyl group and an ether linkage to a propanoic acid moiety. The presence of the trifluoromethyl group is significant as it can greatly influence the physical and chemical properties of the compound, such as lipophilicity and metabolic stability, making it potentially valuable in pharmaceutical applications .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been explored in various studies. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through a Grignard reaction followed by oxidation, which could be a potential starting point for the synthesis of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid . Additionally, the synthesis of trifluoromethylated arylpropanoic acids has been reported using Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid under superacidic conditions . This method could potentially be adapted for the synthesis of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid by choosing appropriate starting materials and reaction conditions.

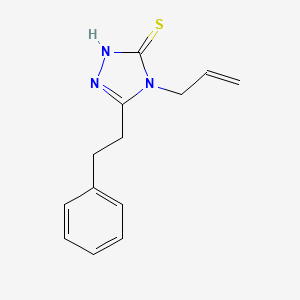

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[3-(Trifluoromethyl)phenoxy]propanoic acid has been studied using various spectroscopic techniques and computational methods. For example, the molecular geometry of a related compound was analyzed using X-ray crystallography and compared with theoretical calculations performed using Hartree-Fock (HF) and density functional theory (DFT) . Such studies provide valuable insights into the molecular conformation, electronic distribution, and potential reactive sites of the compound.

Chemical Reactions Analysis

The reactivity of trifluoromethylated phenoxy compounds has been explored in the context of various chemical reactions. For instance, the click reaction of a trifluoromethylated phenoxy compound with sugar azide to form a triazole ring demonstrates the potential for these compounds to participate in bioconjugation reactions . Moreover, the selective haloform reaction has been used to synthesize difluoro-hydroxyacids, which suggests that selective bond cleavage and functional group transformations are possible with careful control of reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. For example, fluorinated polyimides derived from a related diamine monomer exhibited good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . These properties are indicative of the potential utility of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid in various applications, including material science and pharmaceuticals. The trifluoromethyl group can enhance lipophilicity and bioavailability, which are important factors in drug design .

Aplicaciones Científicas De Investigación

Herbicidal Properties and Weed Control

- Research has shown the efficacy of 2-[3-(Trifluoromethyl)phenoxy]propanoic acid and its derivatives in controlling various types of grass and weeds in agricultural settings. For instance, its application in peanut cultivation demonstrated improved control of annual grasses like Texas panicum and large crabgrass, leading to higher peanut yields (Grichar & Boswell, 1986). Similar findings were reported in cotton, where the herbicide effectively controlled johnsongrass, a significant agricultural weed (Carter & Keeley, 1987).

Interaction with Soil and Water

- The behavior of this compound in environmental matrices such as soil and water has been studied. Investigations into its adsorption by soils and sediments revealed that it had low adsorption on various soils, with rapid conversion to the active form after application (Rick, Slife, & Banwart, 1987). In a separate study, a sensitive method was developed for determining phenoxy herbicides, including 2-[3-(Trifluoromethyl)phenoxy]propanoic acid, in water samples, highlighting the importance of monitoring environmental exposure (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Biochemical and Cellular Impact

- The mode of action of this herbicide was studied through its effects on cell division and the cell cycle in plants. It was found to inhibit cell division, likely by interfering with protein synthesis in the G2 stage of interphase, as observed in oat roots (Kim & Bendixen, 1987). Another study focused on its impact on lipid metabolism in both tolerant (pea) and sensitive (oat, wheat) plants, further elucidating its biochemical interactions (Banaś, Johansson, Stenlid, & Stymne, 1989).

Miscellaneous Applications

- The compound has also been a subject of interest in other fields, such as its role in the synthesis and characterization of new materials, like zinc(II) phthalocyanines, indicating its potential in broader chemical applications (Mgidlana & Nyokong, 2021)

Safety And Hazards

Direcciones Futuras

The future directions for “2-[3-(Trifluoromethyl)phenoxy]propanoic acid” and related compounds are promising. Many novel applications of trifluoromethylpyridines are expected to be discovered in the future . These compounds are already widely used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their unique properties .

Propiedades

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJHPYCYAWQQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395563 | |

| Record name | 2-[3-(trifluoromethyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenoxy]propanoic acid | |

CAS RN |

836-35-1 | |

| Record name | 2-[3-(trifluoromethyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

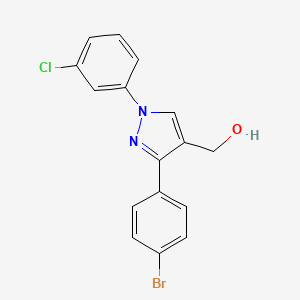

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)